Cyclogrifolin
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Description
Cyclogrifolin is a natural compound with the molecular formula C22H30O2 and a molecular weight of 326.48 g/mol . It is sourced from the fresh fruiting bodies of Albatrellus confluens . It is typically stored in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula, C22H30O2 . Advanced techniques such as single-crystal X-ray diffraction (SC-XRD) analysis and microcrystal electron diffraction method (MicroED) are often used for the structural analysis of small molecules .
Physical and Chemical Properties Analysis
This compound is an oil-type compound . Its physical and chemical properties can be analyzed using various techniques, including those that measure hardness, topography, and hydrophilicity . These properties are influenced by the compound’s chemical structure and functional groups .
Safety and Hazards
The safety data sheet for Cyclogrifolin suggests that it is not classified under physical, health, or environmental hazards . In case of exposure, it is recommended to flush the eyes or skin with plenty of water, and seek medical attention . In case of ingestion or inhalation, immediate medical attention is required .
Properties
IUPAC Name |
(5R)-1,5,9-trimethyl-5-(4-methylpent-3-enyl)-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7,9,11-triene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-14(2)7-6-9-22(5)17-8-10-21(4)13-16(17)20-18(23-21)11-15(3)12-19(20)24-22/h7,11-12,16-17H,6,8-10,13H2,1-5H3/t16?,17?,21?,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZUAVILVOHKCU-TWQSIKMXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C4CC(O2)(CCC4C(OC3=C1)(C)CCC=C(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C3C4CC(O2)(CCC4[C@@](OC3=C1)(C)CCC=C(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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